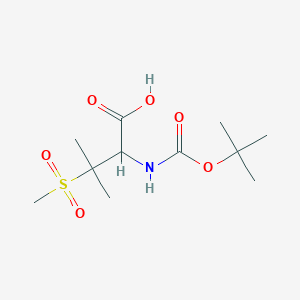

Boc-3-(methylsulfonyl)-L-valine

Description

Boc-3-(methylsulfonyl)-L-valine is a modified derivative of the essential amino acid L-valine (C₅H₁₁NO₂), where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methylsulfonyl (-SO₂CH₃) substituent is introduced at the 3-position of the valine side chain. This modification alters the molecule’s electronic, steric, and solubility properties, making it valuable in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula |

C11H21NO6S |

|---|---|

Molecular Weight |

295.35 g/mol |

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylbutanoic acid |

InChI |

InChI=1S/C11H21NO6S/c1-10(2,3)18-9(15)12-7(8(13)14)11(4,5)19(6,16)17/h7H,1-6H3,(H,12,15)(H,13,14) |

InChI Key |

JTRDKNXNHKGMAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Di-tert-Butyl Dicarbonate (Boc Anhydride)

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), L-valine reacts with Boc anhydride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This method, adapted from the synthesis of Boc-protected β-hydroxyvaline, proceeds as follows:

Yields typically exceed 85% under optimized conditions. Critical parameters include:

Alternative Protecting Group Strategies

While less common, the 9-phenylfluorenyl (PhF) group has been utilized for temporary amino protection in oxazolidine-based syntheses. However, the Boc group remains preferred due to its stability under acidic conditions and ease of removal.

Sulfonation at the 3-Position of L-Valine

Introducing a methylsulfonyl group at the 3-position of valine—a tertiary carbon—poses significant synthetic hurdles. Two plausible strategies emerge:

Direct Sulfonation via Radical Mechanisms

Radical sulfonation, though underexplored for amino acids, could theoretically proceed using methanesulfonyl chloride (MsCl) and a radical initiator (e.g., AIBN) under UV irradiation. This approach, however, risks side reactions and low regioselectivity.

Stepwise Functionalization via Thioether Intermediates

A more reliable method involves:

-

Thiolation : Introducing a thiol (–SH) group at the 3-position via nucleophilic substitution or radical addition.

-

Oxidation : Converting the thioether to a sulfonyl group using hydrogen peroxide (HO) or oxone.

For example, treating Boc-L-valine with thiourea under acidic conditions generates a thiouronium intermediate, which undergoes hydrolysis to yield the thiol derivative. Subsequent oxidation with HO in acetic acid affords the sulfonyl group:

This method mirrors the synthesis of sulfonated β-amino acids reported in peptide studies.

Case Studies and Methodological Adaptations

Boc Protection in Oxazolidine Systems

The synthesis of Boc-protected β-hydroxyvaline from D-serine methyl ester illustrates the utility of oxazolidine intermediates for stereochemical control. By adapting this approach, L-valine could be converted to a cyclic oxazolidine derivative prior to sulfonation, enabling precise functionalization at the 3-position.

Microbial Production of L-Valine Precursors

While microbial fermentation (e.g., using Corynebacterium glutamicum) is primarily employed for bulk L-valine production, genetically engineered strains could theoretically yield 3-thiol-L-valine precursors, streamlining the synthesis of sulfonated derivatives.

Optimization and Challenges

Reaction Conditions for Sulfonation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes decomposition |

| Oxidizing Agent | HO (30%) | Completes sulfonation |

| Solvent | Acetic acid | Enhances solubility |

Stereochemical Integrity

Maintaining the L-configuration during sulfonation is critical. Chiral auxiliaries or asymmetric catalysis may be required, though no direct examples exist in the surveyed literature.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(methylsulfonyl)-L-valine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The Boc group can be removed under reductive conditions to yield the free amine.

Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Free amine (L-valine).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Boc-3-(methylsulfonyl)-L-valine plays a crucial role as a building block in peptide synthesis. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions during peptide assembly. This selectivity enhances the efficiency of synthesizing complex peptides, which are essential in pharmacology and biotechnology .

Drug Development

In drug development, Boc-3-(methylsulfonyl)-L-valine is utilized to design novel therapeutic agents. The compound's ability to modify peptide structures makes it valuable for creating drugs that target specific biological pathways, particularly in oncology and immunology. Modified peptides derived from Boc-3-(methylsulfonyl)-L-valine have shown potential in improving therapeutic efficacy while minimizing side effects .

Protein Engineering

The compound is also employed in protein engineering to study structure-function relationships. By incorporating Boc-3-(methylsulfonyl)-L-valine into proteins, researchers can investigate how modifications affect protein behavior and interactions. This application is vital for developing more effective enzymes and therapeutic proteins .

Biotechnology Applications

In biotechnology, Boc-3-(methylsulfonyl)-L-valine is used in the production of peptide-based vaccines. These vaccines can stimulate specific immune responses against pathogens, making them essential in vaccine development strategies .

Research in Neuroscience

Recent studies have explored the potential of Boc-3-(methylsulfonyl)-L-valine in neuroscience, particularly for developing neuroprotective agents. The compound's structural characteristics may contribute to advancements in treatments for neurodegenerative diseases by enhancing the stability and efficacy of therapeutic peptides .

As a derivative of valine, Boc-3-(methylsulfonyl)-L-valine may influence muscle metabolism and protein synthesis. Laboratory studies have indicated that compounds similar to this derivative can positively affect muscle mass and energy supply during physical activity, suggesting its potential use in sports medicine and nutritional supplements.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Boc-L-valine | Contains a Boc protecting group | Commonly used as an amino acid building block |

| N-Boc-N-methyl-L-valine | Contains an additional methyl group | Often used as a coupling agent |

| Boc-3-hydroxy-L-valine | Hydroxy substituent at position 3 | Used for synthesizing specific peptide sequences |

| Boc-L-leucine | Similar protecting group but different side chain | Used in synthesizing larger peptides |

| Boc-3-(methylsulfonyl)-L-valine | Methylsulfonyl group | Valuable for specialized applications in drug design |

Mechanism of Action

The mechanism of action of Boc-3-(methylsulfonyl)-L-valine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other sites. The methylsulfonyl group can participate in various chemical reactions, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Boc-L-Valine (Unmodified Side Chain)

N-Boc-3-Hydroxy-L-Valine

Boc-3-(2-Thienyl)-L-Alanine

Nα-Boc-3-(4-Pyridyl)-L-Alanine

Electronic Effects

The methylsulfonyl group is strongly electron-withdrawing, which increases the acidity of adjacent protons (e.g., alpha-hydrogens) compared to unmodified Boc-L-valine. This property can influence reaction kinetics in nucleophilic substitutions or enzymatic cleavage .

Steric and Hydrophobic Interactions

- Steric Hindrance : The bulky methylsulfonyl group may hinder conformational flexibility or enzymatic access in peptide substrates, as seen in hydrophobic interactions with proline residues in CA complexes .

- Hydrophilicity : Enhances water solubility relative to alkyl or aromatic substituents, critical for bioavailability in aqueous environments .

Data Table: Key Properties of Boc-3-(Methylsulfonyl)-L-Valine and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.